molecular formula C11H14Cl2N2O2 B5766404 N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea

N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea

Cat. No. B5766404
M. Wt: 277.14 g/mol
InChI Key: ZXDHFQGNUVDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of urea herbicides and is known for its effectiveness in controlling weeds. Diuron has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its potential future directions in scientific research.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking electron transport in the photosynthetic chain, which reduces the production of ATP and NADPH. This results in a decrease in the amount of energy available for the plant to carry out its metabolic processes. Diuron is specific to photosynthetic organisms and does not affect non-photosynthetic organisms.
Biochemical and Physiological Effects:
Diuron has been shown to have various biochemical and physiological effects on plants. It has been found to inhibit the activity of various enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and photosystem II. This results in a decrease in the production of carbohydrates and oxygen. Diuron has also been shown to affect the growth and development of plants, including the inhibition of root elongation and the reduction of leaf area.

Advantages and Limitations for Lab Experiments

Diuron has several advantages when used in lab experiments. It is readily available, stable, and has a long shelf life. It is also relatively inexpensive compared to other herbicides. However, Diuron does have some limitations. It is highly toxic and should be handled with care. It can also have a negative impact on non-target organisms, such as aquatic plants and animals. Additionally, the use of Diuron in experiments may not accurately reflect the effects of herbicides in natural environments.

Future Directions

There are several potential future directions for the study of Diuron. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of the effects of Diuron on non-target organisms and its potential impact on ecosystems. Additionally, Diuron could be studied for its potential use in the treatment of cancer or other diseases. Overall, the study of Diuron has the potential to contribute to the development of new herbicides and the understanding of the impact of herbicides on the environment.

Synthesis Methods

Diuron can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with isobutyl isocyanate, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3,4-dichloroaniline with phosgene, followed by the reaction with isobutanol and hydroxylamine hydrochloride. These methods have been studied and optimized for maximum yield and purity.

Scientific Research Applications

Diuron has been widely used in scientific research for its herbicidal properties. It has been used to study the effects of herbicides on plant growth and development. Diuron has also been studied for its potential use as an anti-tumor agent, due to its ability to inhibit cell proliferation. Additionally, Diuron has been used in environmental studies to determine its persistence and potential impact on aquatic ecosystems.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,6-16)15-10(17)14-7-3-4-8(12)9(13)5-7/h3-5,16H,6H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHFQGNUVDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.